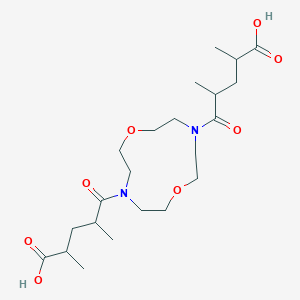
N-cycloheptyl-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cycloheptyl-2-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C16H23NO2 . It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .
Molecular Structure Analysis
The molecular structure of “N-cycloheptyl-2-(2-methoxyphenyl)acetamide” consists of a cycloheptyl group (a seven-membered ring of carbon atoms), an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .Physical And Chemical Properties Analysis
“N-cycloheptyl-2-(2-methoxyphenyl)acetamide” has a molecular weight of 261.365 . The solubility of this compound in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
Bioactive Metabolite Formation
Research has shown that acetaminophen, through metabolic pathways, can form bioactive metabolites involving fatty acid conjugation, such as N-arachidonoylphenolamine (AM404). This process, dependent on the enzyme fatty acid amide hydrolase, highlights a novel pathway for drug metabolism and the generation of compounds with potential analgesic and anti-inflammatory properties (Högestätt et al., 2005).
Environmental Degradation and Analysis
Studies on chloroacetamide herbicides and their metabolites have provided insights into environmental degradation processes and the potential for bioaccumulation of related compounds. Comparative metabolism studies in human and rat liver microsomes have been instrumental in understanding the metabolic pathways and potential environmental and health impacts of these substances (Coleman et al., 2000).
Photocatalytic Degradation
Research into the photocatalytic degradation of pharmaceuticals like acetaminophen has explored the use of graphene/titanium dioxide nanotubes, demonstrating the potential of advanced materials in enhancing the efficiency of environmental remediation processes (Tao et al., 2015).
Green Synthesis
The green synthesis of chemical intermediates, such as N-(3-amino-4-methoxyphenyl)acetamide, highlights the importance of environmentally friendly chemical processes. The development of novel catalysts for the hydrogenation of related compounds underscores the role of sustainable chemistry in industrial applications (Zhang Qun-feng, 2008).
Molecular Structure and Properties
Studies on the structural aspects and properties of amide-containing compounds, such as salt and inclusion compounds based on amide derivatives, offer valuable insights into the molecular design and functionalization of materials for various applications (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-15-11-7-6-8-13(15)12-16(18)17-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDXSSFFLKDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972880 |
Source


|
| Record name | N-Cycloheptyl-2-(2-methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-2-(2-methoxyphenyl)acetamide | |
CAS RN |
5738-37-4 |
Source


|
| Record name | N-Cycloheptyl-2-(2-methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)
![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)


![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)

